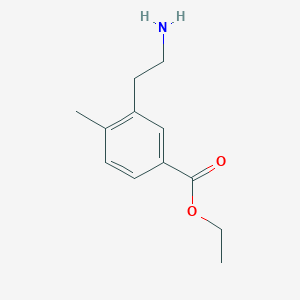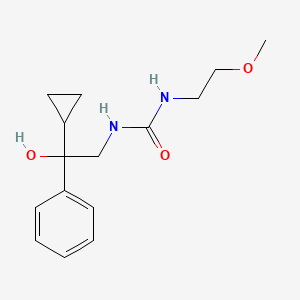
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. This compound is also known as MK-0677 or ibutamoren, and it is a selective agonist of the growth hormone secretagogue receptor (GHSR).
Scientific Research Applications
Synthesis and Complex Formation
Urea derivatives have been synthesized for various purposes, including the formation of complexes with metals. For instance, the synthesis of N-hydroxyamide-containing heterocycles has shown their ability to form complexes with iron(III), albeit with stability constants lower than natural ferrioxamine B (Ohkanda et al., 1993). This indicates the potential for designing novel chelating agents or catalysts based on urea derivatives.
Environmental Applications
Urea compounds have been studied for their environmental applications, such as in the degradation of antimicrobials. The electro-Fenton degradation of triclosan and triclocarban by urea derivatives showcases their role in environmental remediation, particularly in water treatment processes (Sirés et al., 2007).
Material Science and Dentistry
In material science and dentistry, urea derivatives have been used as photopolymerizable co-monomers in the preparation of dental composites. Their incorporation into dental materials highlights the versatility of urea compounds in enhancing material properties, such as polymerization behavior and mechanical strength (Buruiană et al., 2012).
Biochemical Sensing and Analysis
Urea derivatives have been employed in biochemical sensing, illustrating their utility in detecting analytes such as carboxylic acids, alcohols, and fluoride ions. This showcases the potential of urea-based compounds in analytical chemistry and diagnostic applications (Bohne et al., 2005).
Agricultural Chemistry
In agricultural chemistry, urea derivatives have been explored for their herbicidal properties, as seen in the study of cyclosulfamuron, a pyrimidinylsulfonylurea herbicide. This indicates the relevance of urea compounds in the development of agricultural chemicals with specific action mechanisms (Kang et al., 2015).
properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-10-9-16-14(18)17-11-15(19,13-7-8-13)12-5-3-2-4-6-12/h2-6,13,19H,7-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKWTCKLNANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2698450.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2698452.png)
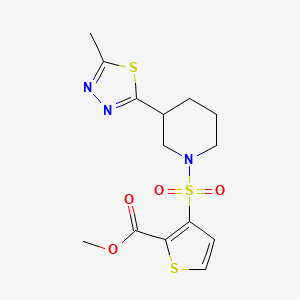
![7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2698454.png)
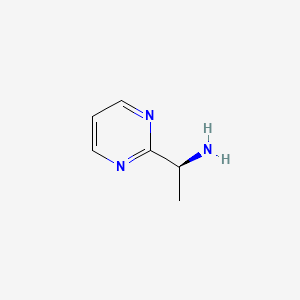
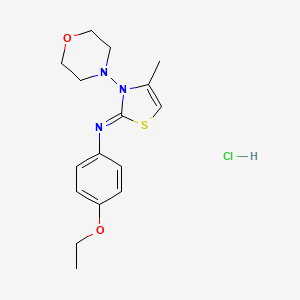
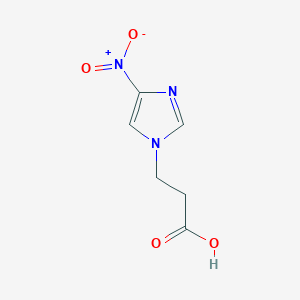
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
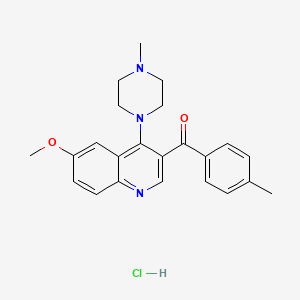
![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)
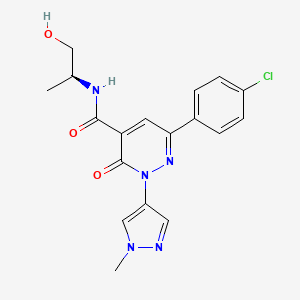
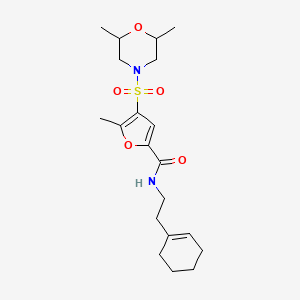
![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
